molecular formula C20H27N3O2S B12151791 N-(5-ethyl-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide

N-(5-ethyl-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide

Cat. No.: B12151791
M. Wt: 373.5 g/mol
InChI Key: XLJUACHNDRMNMG-UHFFFAOYSA-N
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Description

N-(5-ethyl-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide is a complex organic compound that features a benzamide core linked to a thiophene ring, which is further substituted with an ethyl group and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of N-(5-ethyl-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide involves its interaction with specific molecular targets:

Properties

Molecular Formula

C20H27N3O2S

Molecular Weight

373.5 g/mol

IUPAC Name

N-[5-ethyl-3-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]thiophen-2-yl]benzamide

InChI

InChI=1S/C20H27N3O2S/c1-2-18-14-17(15-23-10-8-22(9-11-23)12-13-24)20(26-18)21-19(25)16-6-4-3-5-7-16/h3-7,14,24H,2,8-13,15H2,1H3,(H,21,25)

InChI Key

XLJUACHNDRMNMG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)CN3CCN(CC3)CCO

Origin of Product

United States

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